

Application Notes and Protocols for CR-1-31-B

Stock Solution Preparation

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Compound of Interest

Compound Name: CR-1-31-B

Cat. No.: B2888349

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of **CR-1-31-B**, a potent eIF4A inhibitor. Adherence to these guidelines is crucial for ensuring the compound's stability, solubility, and optimal performance in various experimental settings.

Introduction

CR-1-31-B is a synthetic rocaglate that acts as a powerful inhibitor of eukaryotic initiation factor 4A (eIF4A), an RNA helicase essential for the initiation of protein synthesis.^{[1][2][3]} By perturbing the interaction between eIF4A and RNA, **CR-1-31-B** effectively blocks translation initiation.^{[1][2][3]} This mechanism of action makes it a valuable tool for studying translation regulation and a potential therapeutic agent in diseases characterized by dysregulated protein synthesis, such as cancer.^{[1][4][5]} It has been shown to induce apoptosis in neuroblastoma and gallbladder cancer cells.^{[1][2][3]}

Quantitative Data Summary

The following table summarizes the key quantitative data for **CR-1-31-B**, including its chemical properties, solubility, and typical experimental concentrations.

Parameter	Value	Reference
Molecular Weight	507.54 g/mol	[3]
Formula	C28H29NO8	[3]
CAS Number	1352914-52-3	[3]
Solubility (In Vitro)	DMSO: ≥ 230 mg/mL (453.18 mM)	[1]
Solubility (In Vivo Formulations)	≥ 5.75 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	[1]
	≥ 5.75 mg/mL in 10% DMSO, 90% (20% SBE- β -CD in Saline)	[1]
	≥ 5.75 mg/mL in 10% DMSO, 90% Corn Oil	[1]
Typical In Vitro Concentrations	4 nM - 100 nM (for cell viability and apoptosis assays)	[3]
Typical In Vivo Dosages	0.2 mg/kg - 2 mg/kg (intraperitoneal injection)	[1][3]
Stock Solution Storage	-20°C for up to 1 month; -80°C for up to 6 months	[1][2]
Powder Storage	-20°C for up to 3 years	[3]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO (for In Vitro Use)

This protocol describes the preparation of a 10 mM stock solution of **CR-1-31-B** in dimethyl sulfoxide (DMSO), which is suitable for most cell-based assays.

Materials:

- **CR-1-31-B** powder
- Anhydrous/molecular sieve-dried DMSO
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Ultrasonic bath (optional)

Procedure:

- **Weighing:** Accurately weigh the desired amount of **CR-1-31-B** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.075 mg of **CR-1-31-B**.
- **Dissolution:** Add the appropriate volume of DMSO to the vial containing the **CR-1-31-B** powder. For a 10 mM stock, the required volume of DMSO can be calculated using the following formula: $\text{Volume (mL)} = (\text{Mass (mg)} / 507.54 \text{ g/mol}) / 10 \text{ mM} * 1000$
- **Mixing:** Vortex the solution thoroughly until the powder is completely dissolved. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.^[1] It is recommended to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.^[1]
- **Aliquoting and Storage:** Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).^{[1][2]}

Preparation of a Formulation for In Vivo Administration

This protocol provides an example of how to prepare a **CR-1-31-B** formulation suitable for intraperitoneal (IP) injection in animal models.

Materials:

- 10 mM **CR-1-31-B** stock solution in DMSO
- PEG300

- Tween-80
- Saline (0.9% NaCl)
- Sterile tubes

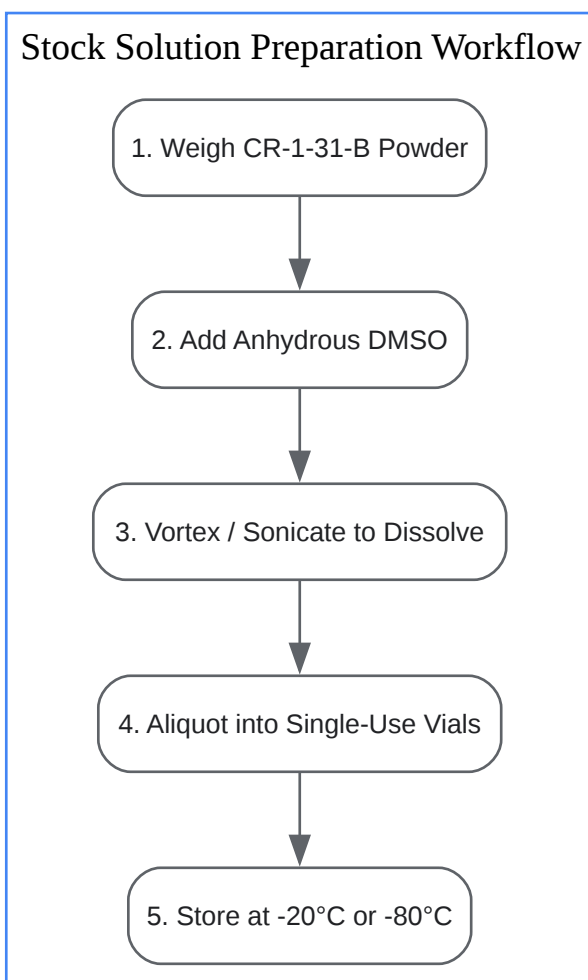
Procedure: This protocol is for a final solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] The final concentration of **CR-1-31-B** will depend on the desired dosage for the animal model.

- Solvent Preparation: In a sterile tube, prepare the vehicle by mixing the solvents in the following order:
 - Add 400 μ L of PEG300.
 - Add 50 μ L of Tween-80 and mix well.
 - Add 450 μ L of Saline and mix thoroughly.
- Adding the Drug: To prepare 1 mL of the final formulation, add 100 μ L of the 10 mM **CR-1-31-B** stock solution in DMSO to the prepared vehicle.
- Final Mixing: Vortex the solution until it is clear and homogenous. If precipitation is observed, gentle warming or sonication may be necessary.[1] This formulation is reported to achieve a solubility of at least 5.75 mg/mL.[1]

Visualizations

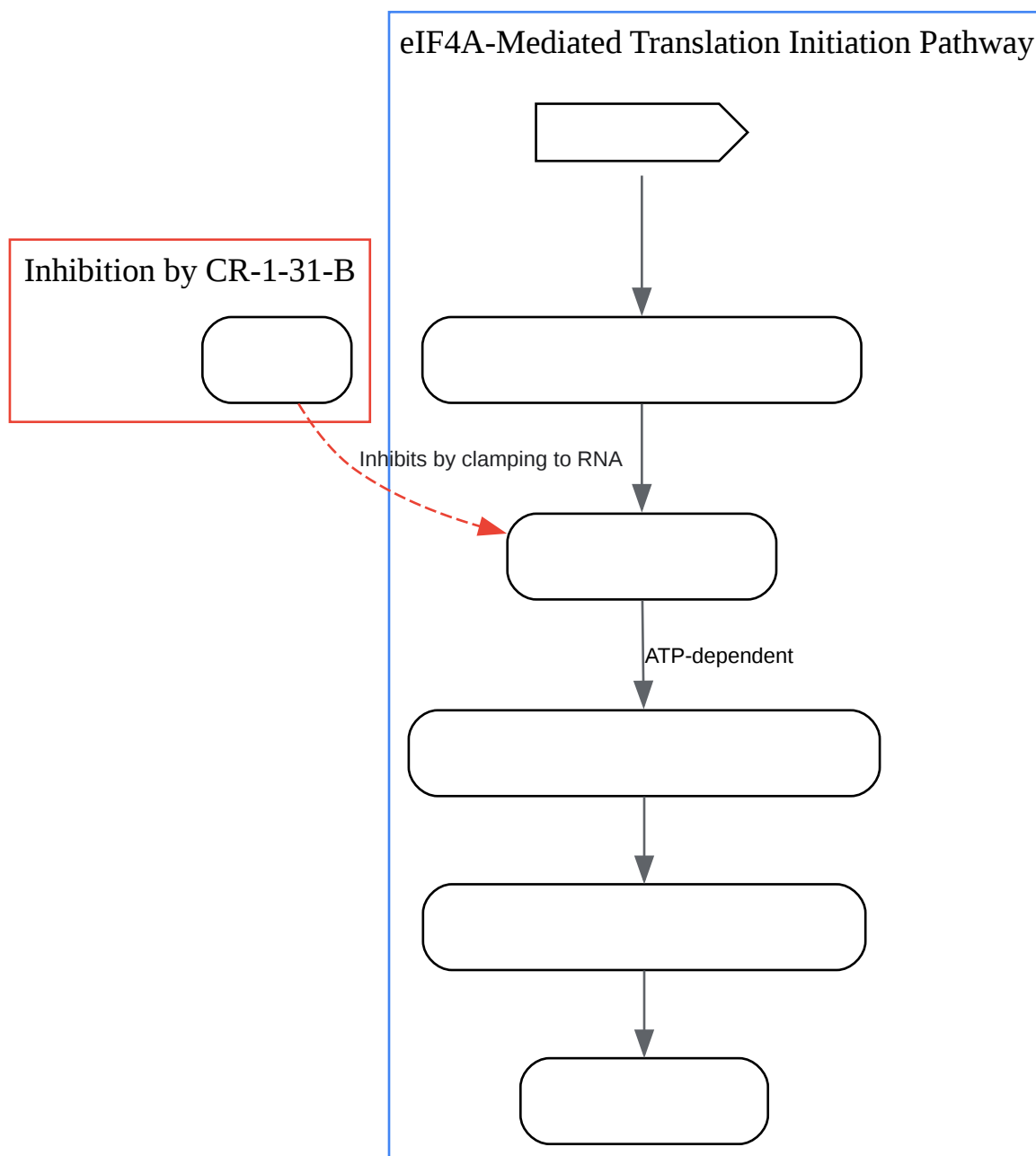
The following diagrams illustrate the experimental workflow for stock solution preparation and the signaling pathway affected by **CR-1-31-B**.

Stock Solution Preparation Workflow



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Caption: Workflow for preparing a **CR-1-31-B** stock solution.



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Caption: Inhibition of eIF4A-mediated translation by **CR-1-31-B**.

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